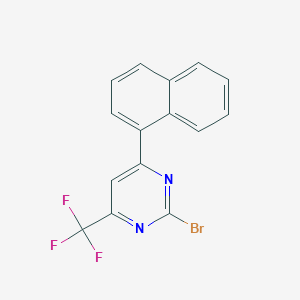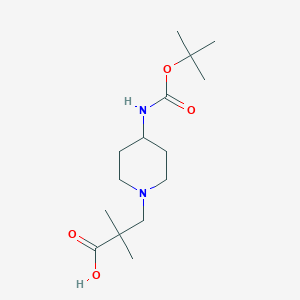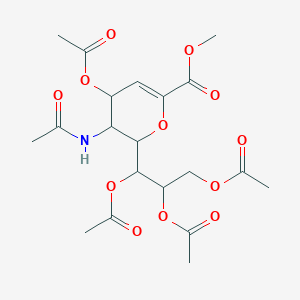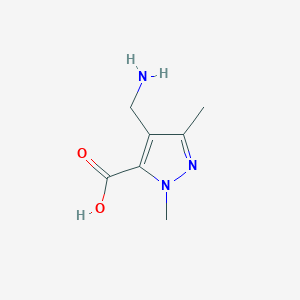
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is an organic compound with a pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
作用機序
The mechanism of action of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating biological pathways.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar in structure but with a benzene ring instead of a pyrazole ring.
1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: Lacks the aminomethyl group.
4-(Fmoc-aminomethyl)benzoic Acid: Used as a pharmaceutical intermediate.
Uniqueness
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |
InChIキー |
SQZOHNMRVPNWEH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CN)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


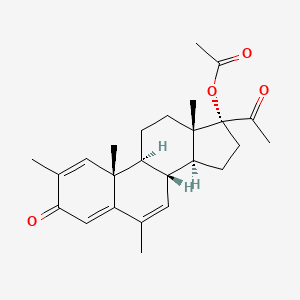

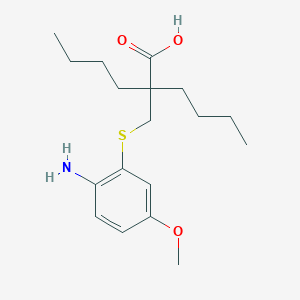
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
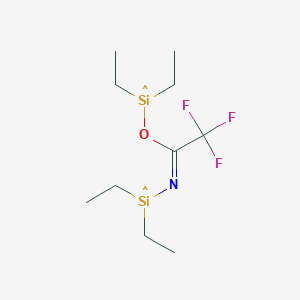
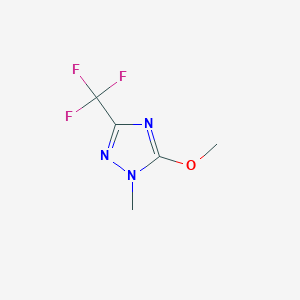
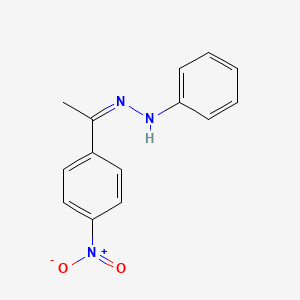
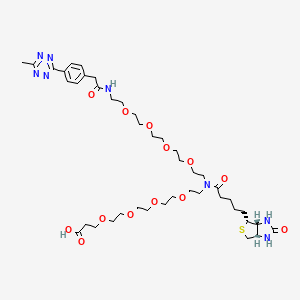
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

